molecular formula C12H15N5O B7595795 2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]acetamide

2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]acetamide

Cat. No. B7595795
M. Wt: 245.28 g/mol
InChI Key: JNVKVTRXIOPBGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is an essential enzyme in the B-cell receptor (BCR) signaling pathway, which is a critical pathway for the development and survival of B-cells. Inhibiting BTK has shown potential in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström macroglobulinemia (WM).

Mechanism of Action

2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]acetamide selectively binds to the ATP-binding site of BTK and inhibits its activity. BTK is a critical enzyme in the BCR signaling pathway, which is essential for B-cell development and survival. Inhibition of BTK leads to decreased activation of downstream signaling pathways, including the PI3K/AKT/mTOR and NF-κB pathways, resulting in decreased cell proliferation and increased apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to have potent and selective inhibitory activity against BTK in vitro and in vivo. In preclinical studies, this compound has demonstrated efficacy in inhibiting tumor growth in xenograft models of CLL, MCL, and WM. This compound has also been shown to have minimal off-target effects on other kinases, indicating its selectivity for BTK.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]acetamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. This compound has also shown efficacy in preclinical models of B-cell malignancies, indicating its potential as a therapeutic agent. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

Future research on 2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]acetamide could focus on its potential as a combination therapy with other agents, such as monoclonal antibodies or chemotherapy drugs, in the treatment of B-cell malignancies. Additionally, further studies could investigate the potential of this compound in other BTK-mediated diseases, such as autoimmune disorders or graft-versus-host disease. Finally, the development of this compound analogs with improved pharmacokinetic properties could enhance its therapeutic potential.

Synthesis Methods

The synthesis of 2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]acetamide involves several steps, starting from the reaction of 3-cyanopyridine-2-carboxylic acid with 1,2-diaminopropane to form the intermediate 4-(3-cyanopyridin-2-yl)piperazine-1-carboxamide. This intermediate is then reacted with acetic anhydride to obtain the final product, this compound.

Scientific Research Applications

2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]acetamide has been extensively studied in preclinical models and has shown promising results in the treatment of B-cell malignancies. In vitro studies have demonstrated that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis in B-cell lines. In vivo studies have shown that this compound inhibits tumor growth in xenograft models of CLL, MCL, and WM.

properties

IUPAC Name

2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c13-8-10-2-1-3-15-12(10)17-6-4-16(5-7-17)9-11(14)18/h1-3H,4-7,9H2,(H2,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVKVTRXIOPBGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)N)C2=C(C=CC=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.